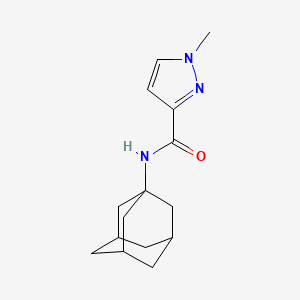![molecular formula C16H21N3O B7459369 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide, also known as DPEB, is a small molecule that has been extensively studied for its potential therapeutic applications. DPEB belongs to the class of compounds known as positive allosteric modulators (PAMs), which enhance the activity of specific receptors in the brain.
作用機序
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and the GABA-A receptor. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter binds. By binding to this site, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide increases the sensitivity of the receptor to the neurotransmitter, leading to increased activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide are largely dependent on the receptors that it modulates. By enhancing the activity of the α7 nicotinic acetylcholine receptor, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Similarly, by enhancing the activity of the GABA-A receptor, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has been shown to have sedative and anxiolytic effects.
実験室実験の利点と制限
One advantage of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a large body of literature available on its properties and effects. Additionally, because N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide acts as a positive allosteric modulator of specific receptors, it can be used to selectively enhance the activity of these receptors without affecting other neurotransmitter systems.
One limitation of using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide in lab experiments is that it is a small molecule that may not penetrate the blood-brain barrier effectively. This can limit its potential therapeutic applications, as many neurological disorders involve dysfunction of receptors in the brain.
将来の方向性
There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide. One area of interest is the development of more potent and selective PAMs for the α7 nicotinic acetylcholine receptor and the GABA-A receptor. Additionally, there is interest in exploring the potential therapeutic applications of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide and other PAMs in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, there is interest in exploring the potential of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide and other PAMs as cognitive enhancers in healthy individuals.
合成法
The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide involves the reaction of 1,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,4-dimethylbenzylamine to yield N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has been studied extensively in the context of its potential therapeutic applications. It has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and has been implicated in a number of neurological disorders, including Alzheimer's disease and schizophrenia. N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide has also been shown to enhance the activity of the GABA-A receptor, which is the target of many clinically used sedative and anxiolytic drugs.
特性
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10-6-7-14(11(2)8-10)16(20)18-12(3)15-9-17-19(5)13(15)4/h6-9,12H,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVYXQQHDVNFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C2=C(N(N=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
